2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(5-PENTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
Overview
Description
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(5-PENTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a complex organic compound that features both isoindoline and thiadiazole moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(5-PENTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoindoline Moiety: This can be achieved through the cyclization of phthalic anhydride with an amine.
Synthesis of the Thiadiazole Ring: This often involves the reaction of thiosemicarbazide with a suitable carboxylic acid derivative.
Coupling Reaction: The final step would involve coupling the isoindoline and thiadiazole moieties through an acetamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring.
Reduction: Reduction reactions could potentially occur at the carbonyl groups of the isoindoline moiety.
Substitution: Nucleophilic or electrophilic substitution reactions might be feasible, especially at positions adjacent to the heteroatoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with isoindoline and thiadiazole rings are often investigated for their potential as enzyme inhibitors, antimicrobial agents, or anticancer drugs.
Medicine
In medicine, such compounds might be explored for their therapeutic potential. They could be candidates for drug development, particularly in areas like oncology or infectious diseases.
Industry
Industrially, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with similar structures might interact with enzymes or receptors, inhibiting their activity or modulating their function. The isoindoline and thiadiazole rings could facilitate binding to specific molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide: Lacks the thiadiazole ring.
N-(5-Pentyl-1,3,4-thiadiazol-2-yl)acetamide: Lacks the isoindoline moiety.
Thalidomide: Contains a similar isoindoline structure but with different substituents.
Uniqueness
The uniqueness of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(5-PENTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE lies in its combination of isoindoline and thiadiazole rings, which might confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-2-3-4-9-14-19-20-17(25-14)18-13(22)10-21-15(23)11-7-5-6-8-12(11)16(21)24/h5-8H,2-4,9-10H2,1H3,(H,18,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLXCJZVGXPTTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=NN=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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